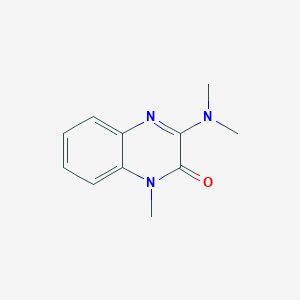

3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone

Description

3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone is a heterocyclic compound featuring a quinoxaline core substituted with a dimethylamino group at position 3 and a methyl group at position 1. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The dimethylamino group enhances electron density and solubility, while the methyl group at position 1 stabilizes the lactam ring .

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)-1-methylquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-13(2)10-11(15)14(3)9-7-5-4-6-8(9)12-10/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAYRKJLXIDHIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C(C1=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone typically involves the reaction of 2-chloroquinoxaline with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Solvent recovery and purification steps are also integrated into the process to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinoxaline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoxalinone derivatives.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base and often require heating.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Anticancer Applications

Quinoxaline derivatives, including 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone, have shown significant potential in anticancer drug discovery. They exert antiproliferative effects through various mechanisms, such as:

- Targeting Tubulin Polymerization : Some quinoxaline derivatives inhibit microtubule dynamics, which is crucial for cancer cell division.

- Inhibiting Topoisomerase II-DNA Interactions : This action disrupts DNA replication and transcription in cancer cells.

- Modulating Kinase Activity : Compounds can inhibit receptor tyrosine kinases involved in cancer cell signaling pathways, such as the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) .

Case Study: Synthesis and Evaluation

A study synthesized several new quinoxaline derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines, highlighting their potential as effective anticancer agents .

Neurodegenerative Disease Treatment

This compound has been explored for its neuroprotective effects, particularly in the context of Alzheimer's disease (AD). The compound has been incorporated into hybrid structures designed to inhibit cholinesterases (ChEs) and monoamine oxidases (MAOs), both of which are therapeutic targets in AD.

Antimicrobial Properties

The antimicrobial properties of quinoxaline derivatives have been well-documented. They exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Research Findings

Research indicates that certain quinoxaline derivatives possess significant activity against resistant strains of bacteria. For instance, compounds derived from this compound have shown efficacy against multi-drug resistant clinical isolates .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoxalinone Derivatives

Structural Analogues and Substituent Effects

The biological and chemical properties of quinoxalinones are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Quinoxalinone Derivatives

Key Observations:

- Solubility: Methoxy groups (e.g., in CAS 104077-15-8) enhance solubility in polar solvents, while the dimethylamino group may offer similar advantages .

- Bioactivity: Amino or substituted amino groups (e.g., 6-amino-3-methylquinoxalin-2(1H)-one) correlate with antibacterial effects, suggesting the target compound could exhibit similar or enhanced activity .

Physicochemical Properties

- NMR Data: 3-Methyl-1H-quinoxalin-2-one exhibits distinct signals (δ = 2.40 ppm for CH3, 12.29 ppm for NH), while the target compound’s dimethylamino group would likely show upfield shifts for N-methyl protons .

- Melting Points: Not explicitly provided, but substituents like trifluoromethyl () increase molecular rigidity and melting points .

Biological Activity

3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone, also known by its CAS number 338774-60-0, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a quinoxaline core with a dimethylamino group and a methyl substituent. The molecular weight is approximately 206.27 g/mol, and its chemical formula is C10H12N4O.

Antibacterial Activity

Research has indicated that quinoxaline derivatives exhibit significant antibacterial properties. A study evaluated various quinoxalinone derivatives, including this compound, against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess their efficacy.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 15.6 | 20.3 |

| Control (Ampicillin) | 0.5 | 0.8 |

The data suggest that while the compound demonstrates antibacterial activity, it is less potent than standard antibiotics like ampicillin .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. In vitro tests revealed that it inhibited the growth of Candida albicans, with MIC values indicating moderate effectiveness.

| Compound | MIC (µg/mL) against C. albicans |

|---|---|

| This compound | 25.0 |

| Control (Fluconazole) | 0.25 |

These findings highlight the potential of this compound as an antifungal agent .

Anticancer Activity

Quinoxaline derivatives are also being explored for their anticancer properties. A recent study investigated the effects of several quinoxaline-based compounds on colorectal cancer cell lines. The results indicated that this compound inhibited cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The structure-activity relationship (SAR) analysis showed that the presence of the dimethylamino group significantly enhanced its anticancer activity compared to other derivatives lacking this functionality.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Antibacterial Mechanism : It disrupts bacterial cell membranes and inhibits key metabolic enzymes.

- Antifungal Mechanism : The compound interferes with fungal cell wall synthesis and disrupts ergosterol biosynthesis.

- Anticancer Mechanism : It induces apoptosis in cancer cells by activating caspases and modulating signaling pathways related to cell survival and proliferation .

Case Studies

Several case studies have documented the application of this compound in drug development:

- Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of colorectal cancer.

- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of this compound in combination therapies for resistant bacterial infections and as an adjunct treatment in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.